Z‑Alkenyl Geometry Integrity: ≥98 % Syn‑Selectivity in the Underlying Building Block Enables Stereoretentive Coupling
The target compound bears a (Z)‑dibromopropenyl group whose stereochemistry is established through bromoboration of propyne with BBr₃, a process that proceeds with ≥98 % syn‑selectivity to give (Z)‑2‑bromo‑1‑propenyldibromoborane, the direct precursor for pinacol ester formation [1]. In contrast, commercially available mono‑bromo alkenyl pinacol esters such as (E)‑2‑(2‑bromovinyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 119441‑88‑2) provide the E configuration, which would invert the geometry of the coupled product . Preservation of the Z stereochemistry during Suzuki cross‑coupling is critical because stereoretentive transmetallation of secondary alkenylboronates is well established only when the C–B bond configuration is maintained [1].
| Evidence Dimension | Stereochemical purity of the alkenyl fragment |
|---|---|
| Target Compound Data | Z‑alkenyl geometry derived from a process with ≥98 % syn‑selectivity (no E‑isomer detected in the parent dibromoborane intermediate) |
| Comparator Or Baseline | (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (stereochemistry: E); (Z)-2-(3-bromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (mono‑bromo Z‑isomer, lacking second bromine handle) |
| Quantified Difference | ≥98 % Z vs. 0 % Z for the E‑vinyl comparator; target carries two orthogonal reactive bromine atoms vs. one for the mono‑bromo comparator |
| Conditions | Bromoboration selectivity determined by ¹H NMR of crude BBr₃ adduct; cross‑coupling stereoretention assessed via tandem Pd‑catalyzed Suzuki coupling with aryl iodides in Negishi's 2009 study [1] |
Why This Matters
For routes that require stereodefined (Z)‑trisubstituted alkenes, the pre‑validated Z‑geometry eliminates the need for late‑stage isomer separation, directly reducing purification cost and yield loss.
- [1] Wang, C.; Tobrman, T.; Xu, Z.; Negishi, E. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Org. Lett. 2009, 11, 4092–4095. View Source
